molecular formula C11H18N2O3 B13780888 4,5-Bis(2-butenyloxy)-2-imidazolidinone CAS No. 91216-69-2

4,5-Bis(2-butenyloxy)-2-imidazolidinone

Cat. No.: B13780888
CAS No.: 91216-69-2
M. Wt: 226.27 g/mol
InChI Key: DZLBWVZPOJJFOH-GGWOSOGESA-N
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Description

4,5-Bis(2-butenyloxy)-2-imidazolidinone is a derivative of 2-imidazolidinone, characterized by two 2-butenyloxy groups substituted at the 4 and 5 positions of the heterocyclic ring. Its synthesis typically involves the reaction of a dicarbonyl compound, urea, and 2-butenol in the presence of a solid acid catalyst, as described in patented methods .

Properties

CAS No.

91216-69-2

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one

InChI

InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-6,9-10H,7-8H2,1-2H3,(H2,12,13,14)/b5-3+,6-4+

InChI Key

DZLBWVZPOJJFOH-GGWOSOGESA-N

Isomeric SMILES

C/C=C/COC1NC(=O)NC1OC/C=C/C

Canonical SMILES

CC=CCOC1C(NC(=O)N1)OCC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazolidin-2-ones typically involves the incorporation of a carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, or aziridine ring expansion

Industrial Production Methods

Industrial production of imidazolidin-2-ones often employs catalytic strategies to enhance efficiency and sustainability. Methods such as Lewis acid-catalyzed ring expansion of aziridines with isocyanates have been reported to yield enantiomerically pure imidazolidin-2-one derivatives in a one-step, highly efficient manner . These methods can be adapted for the large-scale production of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one.

Chemical Reactions Analysis

Types of Reactions

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the modulation of biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the imidazolidinone ring significantly influences solubility, stability, and reactivity. Key comparisons include:

Table 1: Substituent and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4,5-Bis(2-butenyloxy)-2-imidazolidinone 2-butenyloxy (C₄H₇O) C₁₁H₁₈N₂O₃ 226.27 Moderate polarity; hydrophobic chains
1,3-Bis(methoxymethyl)-4,5-dimethoxy-2-imidazolidinone Methoxymethyl (CH₃OCH₂), methoxy (CH₃O) C₉H₁₈N₂O₅ 234.25 High water solubility due to polar groups
4,5-Dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone (DMDHEU) Hydroxymethyl (HOCH₂), hydroxy (OH) C₅H₁₀N₂O₅ 178.15 High polarity; crosslinking agent in resins
5,5-Bis(4-methoxyphenyl)-2,4-imidazolidinedione 4-methoxyphenyl (C₆H₄OCH₃) C₁₇H₁₆N₂O₄ 320.32 Aromatic stabilization; UV resistance

Key Observations :

  • Hydrophobicity : The 2-butenyloxy groups in the target compound enhance lipophilicity compared to polar hydroxymethyl or methoxy derivatives, favoring solubility in organic solvents .
  • Thermal Stability: Ethylthio-substituted analogs (e.g., 4,5-bis(ethylthio)-2-imidazolidinone) decompose under heat, whereas the butenyloxy derivative exhibits greater stability due to ether linkages .
  • Crosslinking Ability : DMDHEU’s hydroxymethyl groups enable covalent bonding in resins, a feature absent in the butenyloxy variant, limiting its use in textile finishing .
Industrial and Catalytic Uses
  • Polymer Chemistry: DMDHEU is a cornerstone in wrinkle-resistant fabrics due to its crosslinking capability . In contrast, the butenyloxy derivative’s non-polar groups may suit hydrophobic coatings or plasticizers.
  • Catalysis: 2-Imidazolidinone derivatives participate in cyclization and nucleophilic substitution reactions . The butenyloxy groups’ electron-donating nature could modulate catalytic activity in ring-opening polymerizations.

Biological Activity

4,5-Bis(2-butenyloxy)-2-imidazolidinone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique imidazolidinone scaffold that allows for various modifications, enhancing its biological properties. The presence of the butenyloxy groups contributes to its amphiphilic nature, which is crucial for interaction with biological membranes.

Antimicrobial Activity

Research indicates that derivatives of imidazolidinone, including this compound, exhibit significant antibacterial and antifungal properties.

  • Mechanism of Action : The antibacterial activity is primarily attributed to the disruption of bacterial cell membranes, similar to the action of antimicrobial peptides (AMPs). This mechanism was observed in studies where compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values indicating strong antibacterial efficacy. For instance, certain derivatives showed MIC values as low as 8.5 µg/mL against MRSA .

Anticancer Activity

The potential anticancer properties of this compound have also been explored.

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) demonstrated that certain derivatives exhibited IC50 values ranging from 6.3 to 84.6 µM . This suggests a promising therapeutic window for further development.
  • Selectivity : Compounds derived from this scaffold often show selectivity towards cancer cells while sparing normal cells, which is critical for reducing side effects in clinical applications .

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialMRSA8.5 µg/mL
AntifungalCandida albicansNot specified
AnticancerHeLa74.83 µg/mL
MCF76.3 - 84.6 µM

Table 2: Structure-Activity Relationship Insights

CompoundSubstituentsActivityNotes
Compound 3GuanidineStrong antibacterial>125-fold selectivity toward MRSA
Compound 6bp-TolylSignificant against HEPG2IC50 = 6.3 µM
Compound 7ap-MethoxyphenylActive against viral strainsReduces plaque count by up to 88%

Case Study 1: Efficacy Against MRSA

A study evaluated the efficacy of several derivatives of imidazolidinone against MRSA. The lead compound demonstrated rapid bactericidal activity with low toxicity towards human cells. This compound's mechanism involved membrane disruption and was effective even after multiple passages in culture .

Case Study 2: Anticancer Potential

Research on the anticancer properties revealed that certain derivatives significantly inhibited tumor growth in vitro. The selectivity towards cancer cell lines over normal cells highlights the potential for therapeutic use in oncology .

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